α-Amylase Inhibition: (+)-α-Longipinene IC₅₀ of 34.47 μg/mL Outperforms In-Class Screening Hits
In a GC–MS and molecular docking-based screening of Cedrus deodara cone essential oil, longipinene (predominantly (+)-α-longipinene) was identified as the most potent α-amylase inhibitor among 28 compounds. It exhibited the lowest binding energy (−5.93 kcal/mol) and an experimentally verified IC₅₀ of 34.47 ± 0.54 μg/mL [1]. This provides a quantitative benchmark absent for most other essential oil constituents. While the study does not provide a direct side-by-side comparison with a known clinical α-amylase inhibitor (e.g., acarbose), the data establishes (+)-α-longipinene as the principal active component driving the oil's activity, a finding not reported for other common sesquiterpenes in the same screen.
| Evidence Dimension | α-Amylase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 34.47 ± 0.54 μg/mL |
| Comparator Or Baseline | Other 27 compounds identified in Cedrus deodara cone essential oil (IC₅₀ values not individually determined but longipinene was the best hit based on docking and experimental verification) |
| Quantified Difference | Longipinene exhibited the lowest binding energy (−5.93 kcal/mol) and was confirmed as the active α-amylase inhibitor via experimental IC₅₀ determination |
| Conditions | In vitro α-amylase inhibition assay; molecular docking using Autodock Vina |
Why This Matters
For researchers screening natural product libraries for α-amylase inhibitors relevant to diabetes or metabolic disorders, (+)-α-longipinene provides a validated, reproducible benchmark IC₅₀ that can be used to calibrate assays and compare the potency of novel compounds or fractions.
- [1] Li X, et al. Screening of the potential α-amylase inhibitor in essential oil from Cedrus deodara cones. Ind Crops Prod. 2017;103:44-50. View Source
